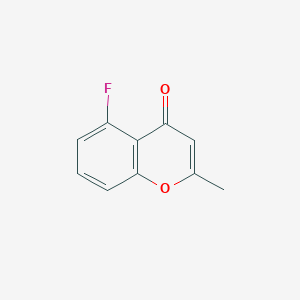
5-fluoro-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the chromenone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Chromanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated chromenones.
Applications De Recherche Scientifique
5-fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the fluorine and methyl groups, resulting in different biological activities.
2-methyl-4H-chromen-4-one: Similar structure but without the fluorine atom.
5-fluoro-4H-chromen-4-one: Similar structure but without the methyl group.
Uniqueness
The presence of both the fluorine and methyl groups in 5-fluoro-2-methyl-4H-chromen-4-one enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H7FO2 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
5-fluoro-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7FO2/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |
Clé InChI |
QYAZNCLSOPRGQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


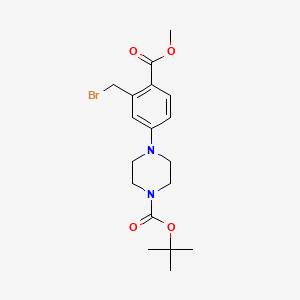
![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
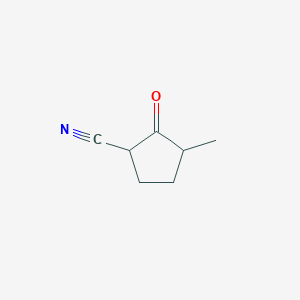
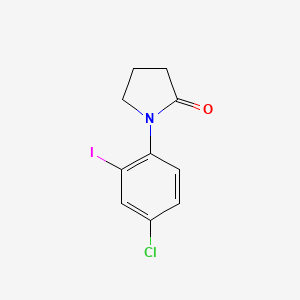
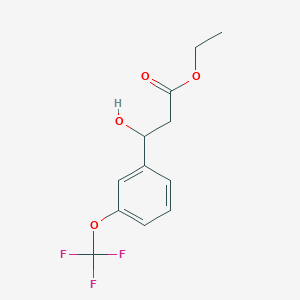
![6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13686671.png)
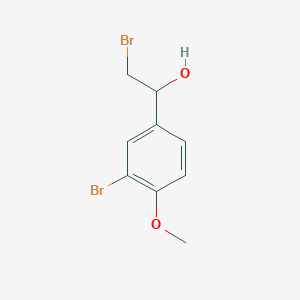
![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
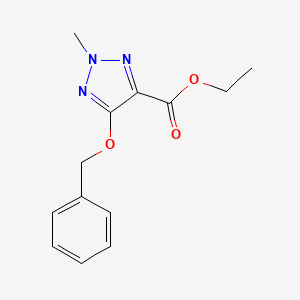
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
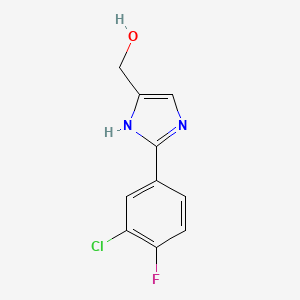
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
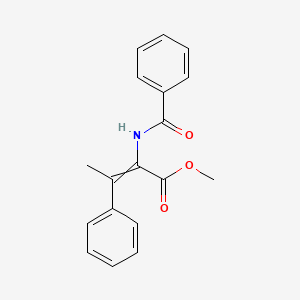
![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
